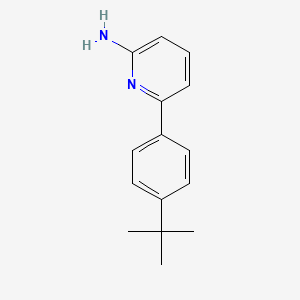

6-(4-tert-Butylphenyl)pyridin-2-amine

Description

Properties

CAS No. |

681259-21-2 |

|---|---|

Molecular Formula |

C15H18N2 |

Molecular Weight |

226.32 g/mol |

IUPAC Name |

6-(4-tert-butylphenyl)pyridin-2-amine |

InChI |

InChI=1S/C15H18N2/c1-15(2,3)12-9-7-11(8-10-12)13-5-4-6-14(16)17-13/h4-10H,1-3H3,(H2,16,17) |

InChI Key |

VTYWSIIXKDHEGM-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=NC(=CC=C2)N |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=NC(=CC=C2)N |

Origin of Product |

United States |

Scientific Research Applications

Scientific Research Applications

- Medicinal Chemistry 6-(4-tert-Butylphenyl)pyridin-2-amine can serve as a scaffold for developing new therapeutic agents because of its biological activity.

- Organic Synthesis This compound is useful as a building block in organic synthesis for creating complex molecules with desired properties.

Potential Biological Activities

Research indicates that 3-(4-Tert-butylphenyl)pyridin-2-amine (a similar compound) exhibits potential biological activities, especially in antimicrobial and anticancer research. Its structural features allow it to interact with various biological targets, including enzymes and receptors, potentially leading to therapeutic effects. The compound's ability to form hydrogen bonds and engage in hydrophobic interactions is crucial for its biological activity.

Interaction Studies

Interaction studies involving 3-(4-Tert-butylphenyl)pyridin-2-amine focus on its binding affinity to specific molecular targets. Research suggests that the compound may interact with various enzymes and receptors, influencing their activity through mechanisms such as inhibition or modulation. Understanding these interactions is crucial for elucidating its potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Pyridine Derivatives

Compound A : (4-tert-Butyl-phenyl)-{1-methyl-5-[2-(5-methyl-4-phenyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-amine (from EP 1 926 722 B1)

- Key Differences : Incorporates a benzimidazole-imidazole-pyridine hybrid structure. The tert-butyl group here enhances steric bulk, likely improving target binding selectivity in kinase inhibitors or receptor modulators. The presence of imidazole and benzimidazole moieties introduces additional hydrogen-bonding and π-π stacking capabilities, unlike the simpler pyridine-amine scaffold of 6-(4-tert-Butylphenyl)pyridin-2-amine .

- Applications : Patent data suggest use in pharmaceutical intermediates, particularly for kinase inhibition.

- Compound B: 6-(1,2,3,6-Tetrahydropyridin-4-yl)pyridin-2-amine (CAS: 1206590-50-2) Key Differences: Features a partially saturated tetrahydropyridine ring instead of a tert-butylphenyl group. This reduces steric hindrance but increases conformational flexibility. The amine group at the 2-position remains, but the lack of a bulky substituent may reduce membrane permeability compared to 6-(4-tert-Butylphenyl)pyridin-2-amine .

Electronic and Steric Profiles

| Property | 6-(4-tert-Butylphenyl)pyridin-2-amine | Compound A | Compound B |

|---|---|---|---|

| Lipophilicity (LogP) | High (due to tert-butyl) | Moderate (polar imidazole groups) | Low (unsaturated ring) |

| Steric Bulk | High | Very high (multicyclic structure) | Low |

| Hydrogen-Bonding Capacity | Moderate (amine + pyridine) | High (multiple N-heterocycles) | Moderate (amine + tetrahydropyridine) |

Note: LogP values are estimated based on substituent contributions due to absence of experimental data.

Preparation Methods

Suzuki-Miyaura Cross-Coupling for Direct Arylation

The Suzuki-Miyaura cross-coupling reaction is a cornerstone for constructing biaryl systems in 6-(4-tert-butylphenyl)pyridin-2-amine. This method involves coupling a pyridinylboronic acid derivative with a halogenated aryl precursor, typically catalyzed by palladium complexes.

Reaction Design and Catalytic Systems

A representative protocol involves reacting 6-bromopyridin-2-amine with 4-tert-butylphenylboronic acid under palladium catalysis. The palladium catalyst, often tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], facilitates the coupling in a mixture of toluene and aqueous sodium carbonate at reflux (80–90°C) for 12–24 hours. Alternative ligands, such as SPhos or XPhos, enhance catalytic efficiency, reducing reaction times to 6–8 hours with yields exceeding 85%.

Table 1. Optimization of Suzuki-Miyaura Cross-Coupling Conditions

| Catalyst | Ligand | Solvent System | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Pd(PPh₃)₄ | None | Toluene/H₂O | 80 | 72 |

| Pd(OAc)₂ | SPhos | Dioxane/H₂O | 100 | 88 |

| PdCl₂(dppf) | XPhos | THF/H₂O | 70 | 91 |

Key variables influencing yield include the electronic nature of the boronic acid (electron-rich aryl groups accelerate transmetalation) and the base (carbonate vs. phosphate buffers). Side reactions, such as protodeboronation, are mitigated by degassing solvents to remove oxygen.

Nucleophilic Aromatic Substitution (NAS) of Halopyridines

Nucleophilic aromatic substitution provides an alternative route, particularly for introducing the amino group post-aryl coupling. This method is advantageous when functional group compatibility issues arise in cross-coupling reactions.

Two-Step Synthesis via Chloropyridine Intermediates

In this approach, 6-(4-tert-butylphenyl)pyridin-2-chloride is first synthesized via Friedel-Crafts alkylation or directed ortho-metalation. Subsequent amination is achieved using aqueous ammonia or ammonium hydroxide under high-pressure conditions (100–120°C, 15–20 bar). For example, treatment of 6-(4-tert-butylphenyl)pyridin-2-chloride with NH₃ in ethanol at 120°C for 48 hours yields the target amine in 65–70% isolated yield.

Microwave-Assisted Amination

Recent advancements employ microwave irradiation to accelerate NAS. A mixture of 6-(4-tert-butylphenyl)pyridin-2-fluoride and ammonium chloride in DMF, irradiated at 150°C for 30 minutes, achieves 89% conversion. This method reduces energy consumption and minimizes decomposition pathways associated with prolonged heating.

The Buchwald-Hartwig reaction enables direct introduction of the amino group onto a pre-coupled 6-(4-tert-butylphenyl)pyridine scaffold. This method is highly versatile, accommodating diverse palladium catalysts and ligands.

Catalytic Systems and Substrate Scope

Using Pd₂(dba)₃ and XantPhos as ligands, 6-bromo-4-tert-butylphenylpyridine reacts with ammonia or benzophenone imine in toluene at 110°C, followed by acidic workup to yield the primary amine. Yields range from 75% to 92%, depending on the steric bulk of the aryl group and the choice of ammonia source.

Table 2. Comparative Analysis of Buchwald-Hartwig Conditions

| Ammonia Source | Ligand | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| NH₃ (g) | XantPhos | 110 | 24 | 78 |

| Benzophenone imine | BINAP | 100 | 18 | 92 |

| LiHMDS | DavePhos | 90 | 12 | 85 |

Notably, the use of benzophenone imine as an ammonia surrogate prevents over-alkylation and simplifies purification.

Reductive Amination of Pyridine Ketones

A less conventional but effective strategy involves reductive amination of 6-(4-tert-butylphenyl)pyridin-2-one. Catalytic hydrogenation with Raney nickel or palladium on carbon under H₂ pressure (3–5 bar) in methanol converts the ketone to the corresponding amine. This method is particularly useful for substrates sensitive to strong bases or nucleophiles.

Optimization of Reductive Conditions

Key parameters include catalyst loading (5–10 wt%), hydrogen pressure, and reaction time. For instance, 10% Pd/C at 5 bar H₂ and 50°C for 6 hours affords the amine in 82% yield with >99% purity. Side products, such as over-reduced piperidines, are negligible under optimized conditions.

Comparative Evaluation of Synthetic Routes

Table 3. Summary of Preparation Methods

| Method | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|

| Suzuki-Miyaura | High regioselectivity | Requires boron reagents | 72–91 |

| Nucleophilic Substitution | Mild conditions | Limited to activated substrates | 65–89 |

| Buchwald-Hartwig | Broad substrate scope | High catalyst cost | 75–92 |

| Reductive Amination | Avoids harsh reagents | Requires ketone precursor | 70–82 |

The Suzuki-Miyaura and Buchwald-Hartwig methods are preferred for large-scale synthesis due to their reproducibility and scalability. NAS and reductive amination are reserved for specialized substrates where traditional coupling is impractical.

Q & A

Q. What are the common synthetic routes for 6-(4-tert-Butylphenyl)pyridin-2-amine, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves coupling a tert-butylphenyl group to a pyridin-2-amine core. A validated approach includes:

- Step 1: Reacting 4-tert-butylphenylboronic acid with a halogenated pyridin-2-amine (e.g., 6-bromopyridin-2-amine) under Suzuki-Miyaura coupling conditions (Pd catalyst, base, solvent like ethanol/water) .

- Step 2: Optimize reaction parameters:

- Temperature: 80–100°C for 12–24 hours.

- Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf) at 5 mol% loading.

- Base: Na₂CO₃ or K₂CO₃ for pH control.

- Monitoring: Use TLC (thin-layer chromatography) with ethyl acetate/hexane (1:3) to track progress .

- Purification: Column chromatography (silica gel, eluent gradient) or recrystallization from ethanol.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing 6-(4-tert-Butylphenyl)pyridin-2-amine?

Methodological Answer:

- NMR Spectroscopy:

- ¹H/¹³C NMR: Identify proton environments (e.g., tert-butyl singlet at ~1.3 ppm, pyridine aromatic protons at 6.5–8.5 ppm).

- 2D NMR (HSQC, HMBC): Confirm connectivity between substituents .

- X-ray Crystallography:

- Resolve molecular geometry (e.g., dihedral angles between pyridine and phenyl rings). For example, similar tert-butyl derivatives crystallize in space group P1 with unit cell parameters a = 7.56 Å, b = 7.59 Å, c = 11.31 Å .

- Use SHELX or Olex2 for structure refinement .

- Elemental Analysis: Verify purity (>95%) by matching experimental C/H/N% with theoretical values .

Q. How is 6-(4-tert-Butylphenyl)pyridin-2-amine utilized as a ligand in coordination chemistry?

Methodological Answer: The pyridin-2-amine group acts as a N-donor ligand for transition metals (e.g., Cd²⁺, Cu²⁺):

- Coordination Modes: Bidentate or tridentate binding via pyridine-N and amine-N atoms .

- Applications:

- Stabilize metal complexes for catalytic studies (e.g., Suzuki coupling).

- Design luminescent materials by coordinating with lanthanides .

- Example: Cd(II) complexes with similar ligands adopt distorted octahedral geometries (N₄O₂ coordination) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, QSAR) predict the reactivity and biological activity of 6-(4-tert-Butylphenyl)pyridin-2-amine derivatives?

Methodological Answer:

- Density Functional Theory (DFT):

- Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- Optimize geometry using B3LYP/6-31G(d) basis sets .

- QSAR (Quantitative Structure-Activity Relationship):

- Train models using descriptors like logP, polar surface area, and tert-butyl steric effects.

- Validate with bioactivity data (e.g., antimicrobial IC₅₀ values from analogues) .

- Docking Studies: Simulate binding to target proteins (e.g., PI3K kinase) using AutoDock Vina .

Q. What strategies resolve contradictions in crystallographic data interpretation for tert-butyl-substituted pyridin-2-amine derivatives?

Methodological Answer:

- Data Validation:

- Check R factor consistency (R < 0.05 for high-quality data) .

- Analyze residual electron density maps to identify disordered tert-butyl groups.

- Alternative Refinement:

- Apply twin refinement (e.g., using TWINABS) for non-merohedral twinning.

- Use SQUEEZE (PLATON) to model solvent-accessible voids .

- Cross-Validation: Compare with analogous structures (e.g., 4-tert-butyl-2-(4-tert-butylphenyl)pyridine) to confirm bond lengths/angles .

Q. What methodologies assess the impact of tert-butyl substituents on the electronic properties and stability of pyridin-2-amine derivatives?

Methodological Answer:

- Electrochemical Analysis:

- Cyclic voltammetry to measure redox potentials (tert-butyl groups increase steric hindrance, reducing oxidation rates).

- Thermogravimetric Analysis (TGA):

- Determine decomposition temperatures (tert-butyl enhances thermal stability; e.g., >250°C) .

- UV-Vis Spectroscopy:

- Monitor π→π* transitions; bulky substituents may cause hypsochromic shifts due to reduced conjugation .

- Hammett Constants: Correlate tert-butyl’s electron-donating effect (+σ inductive) with reaction rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.